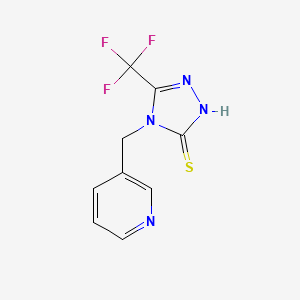![molecular formula C9H14ClN3OS2 B2738675 N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-chloropropanamide CAS No. 391875-97-1](/img/structure/B2738675.png)
N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-chloropropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-chloropropanamide is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a butylsulfanyl group and a chloropropanamide moiety attached to the thiadiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-chloropropanamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Butylsulfanyl Group: The butylsulfanyl group can be introduced by reacting the thiadiazole intermediate with butylthiol in the presence of a suitable catalyst.
Attachment of the Chloropropanamide Moiety: The final step involves the reaction of the butylsulfanyl-thiadiazole intermediate with 3-chloropropanoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-chloropropanamide can undergo various chemical reactions, including:
Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloropropanamide moiety can be reduced to form the corresponding amine.
Substitution: The chlorine atom in the chloropropanamide moiety can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, or primary amines under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted propanamides with various functional groups.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It can be used in the development of agrochemicals, pharmaceuticals, and specialty chemicals.
作用机制
The mechanism of action of N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-chloropropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: It can inhibit key enzymes involved in metabolic pathways, leading to disruption of cellular processes.
Interaction with DNA/RNA: The compound may bind to DNA or RNA, interfering with replication and transcription processes.
Modulation of Signaling Pathways: It can modulate signaling pathways involved in cell growth, apoptosis, and immune response.
相似化合物的比较
N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-chloropropanamide can be compared with other similar compounds to highlight its uniqueness:
N-(5-butylsulfanyl-1,3,4-thiadiazol-2-yl)-2-naphthamide: This compound has a naphthamide moiety instead of a chloropropanamide moiety, which may result in different chemical and biological properties.
N-(5-butylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide: This compound has an acetamide moiety, which may affect its reactivity and applications.
N-(5-butylsulfanyl-1,3,4-thiadiazol-2-yl)butanamide: This compound has a butanamide moiety, which may influence its solubility and biological activity.
属性
IUPAC Name |
N-(5-butylsulfanyl-1,3,4-thiadiazol-2-yl)-3-chloropropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN3OS2/c1-2-3-6-15-9-13-12-8(16-9)11-7(14)4-5-10/h2-6H2,1H3,(H,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLHSCXQKISKGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(S1)NC(=O)CCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
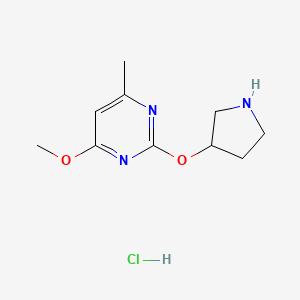
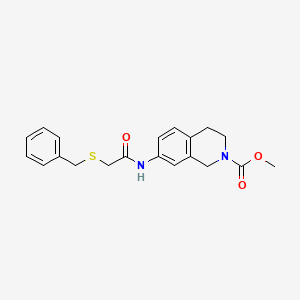
![1-(ADAMANTAN-1-YL)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]THIOUREA](/img/structure/B2738597.png)
![6-ethyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B2738598.png)
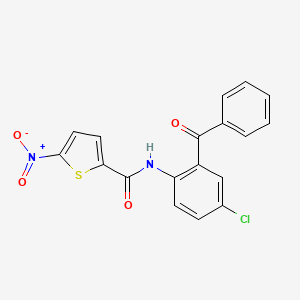

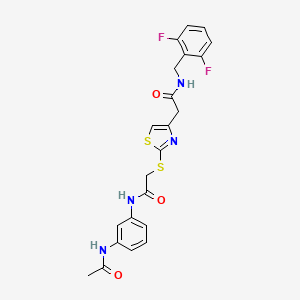
![3-phenyl-6-(4-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2738604.png)
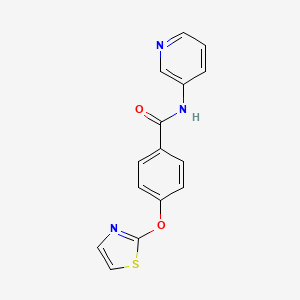
![8-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2738606.png)
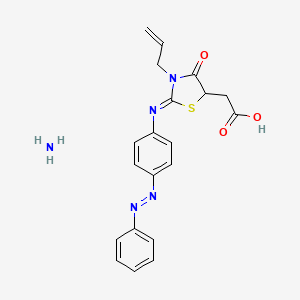
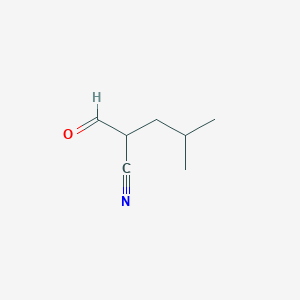
![N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2738613.png)
